

# Metabolic Fate of D-Psicose in Mammalian Systems: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Psicose*

Cat. No.: *B196036*

[Get Quote](#)

## Introduction

**D-Psicose** (also known as D-Allulose) is a C-3 epimer of D-fructose, classified as a "rare sugar" due to its limited presence in nature.[1][2] It is found in small quantities in agricultural products like wheat and processed cane molasses.[3] With approximately 70% the sweetness of sucrose but a caloric value near zero, **D-Psicose** has garnered significant interest as a sugar substitute.[2][4][5] Its potential physiological benefits, including anti-hyperglycemic and anti-hyperlipidemic effects, make it a subject of intense research for applications in functional foods and pharmaceuticals.[6][7][8] This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of **D-Psicose** in mammalian systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

## Absorption

Following oral administration, **D-Psicose** is readily absorbed from the small intestine into the bloodstream.[6][9] Studies in rats indicate that approximately 70% of an ingested dose is absorbed.[10][11] The absorption process allows **D-Psicose** to enter systemic circulation, though it does not appear to be metabolized for energy.[10][12] Unlike glucose, ingestion of **D-Psicose** does not lead to an increase in carbohydrate energy expenditure in humans.[12] Some evidence suggests that **D-Psicose** may inhibit intestinal  $\alpha$ -glucosidase enzymes (sucrase and maltase), which could suppress the postprandial glycemic response from other ingested carbohydrates.[5][13][14]

## Distribution

Once absorbed, **D-Psicose** is distributed throughout the body via the bloodstream. Animal studies using radiolabeled **D-Psicose** have shown that it accumulates primarily in the liver and kidneys.[6][9][15] Autoradiography performed on mice revealed high signals of <sup>14</sup>C-labeled **D-Psicose** in the liver, kidney, and bladder.[6][15] Notably, no significant accumulation has been observed in the brain, suggesting it may not cross the blood-brain barrier.[6][9][15] After oral administration in rats, the maximum blood concentration is typically observed around 60 minutes post-ingestion.[6][9]

## Metabolism

A key characteristic of **D-Psicose** is that it is minimally metabolized in mammalian systems.[4][5][16] The human body lacks the necessary enzymes to utilize **D-Psicose** in metabolic pathways for energy production.[4] This is supported by human studies showing that **D-Psicose** provides virtually no energy and is largely excreted unchanged.[10][12]

While not directly metabolized, **D-Psicose** has been shown to influence metabolic processes:

- **Lipid Metabolism:** In rats, dietary **D-Psicose** has been found to lower serum insulin and leptin levels, decrease the activity of hepatic lipogenic enzymes, and increase fatty acid oxidation.[17]
- **Carbohydrate Metabolism:** It acts as a weak inhibitor of intestinal enzymes like  $\alpha$ -glucosidase,  $\alpha$ -amylase, maltase, and sucrase, which can reduce the metabolism of starches and disaccharides.[5][14]

The portion of **D-Psicose** that is not absorbed in the small intestine passes to the large intestine, where it can be fermented by gut microflora, leading to the production of short-chain fatty acids (SCFAs).[1][18] However, its fermentability in the human large intestine is considered low.[12]

## Excretion

**D-Psicose** is rapidly eliminated from the body, primarily through urinary excretion.[1][6][9] In humans, approximately 70% of an ingested dose is excreted in the urine.[10][12] Studies in rats show a similar pattern, with a significant portion of both orally and intravenously

administered **D-Psicose** being cleared via urine within hours.[\[6\]\[9\]](#) After oral administration in rats, about 33% of the dose is excreted in the urine within two hours.[\[6\]\[15\]](#) Following intravenous administration, the blood concentration decreases with a half-life of approximately 57 minutes, and nearly 50% is excreted in the urine within one hour.[\[6\]\[9\]\[15\]](#) Fecal excretion accounts for a smaller portion of the administered dose.[\[1\]](#) Within seven days of a single oral dose, less than 1% of the **D-Psicose** remains in the body.[\[6\]\[9\]\[15\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic data for **D-Psicose** from mammalian studies.

Table 1: Pharmacokinetic Parameters of **D-Psicose** in Wistar Rats

Parameter	Oral Administration (100 mg/kg)	Intravenous Administration (100 mg/kg)	Citation
Tmax (Time to Peak Blood Conc.)	60 minutes	N/A	<a href="#">[6][9]</a>
Cmax (Peak Blood Conc.)	48.5 ± 15.6 µg/g	N/A	<a href="#">[6][9]</a>
Blood Half-life (t½)	N/A	57 minutes	<a href="#">[6][9]</a>
Urinary Excretion (at 1 hr)	~20% of dose	~50% of dose	<a href="#">[6][9]</a>
Urinary Excretion (at 2 hrs)	~33% of dose	N/A	<a href="#">[6][9]</a>

| Fecal Excretion (at 24 hrs) | 8-13% of dose | N/A [\[1\]](#) |

Table 2: Cumulative Urinary Excretion of **D-Psicose** in Healthy Humans (48 hours post-ingestion)

Ingested Dose (g/kg Body Weight)	Mean Urinary Excretion (% of dose)	Citation
0.08 g/kg	~70%	[12]
0.17 g/kg	~70%	[12]

| 0.34 g/kg | ~70% |[12] |

Table 3: Tissue Distribution of <sup>14</sup>C-labeled **D-Psicose** in Wistar Rats after a Single Oral Dose (100 mg/kg)

Time Post-Administration	Blood (µg/g)	Liver (µg/g)	Kidney (µg/g)	Citation
10 minutes	11.3 ± 6.4	41.4 ± 28.7	74.0 ± 54.5	[9]
30 minutes	41.8 ± 16.2	126.3 ± 45.0	287.0 ± 217.8	[9]
60 minutes	48.5 ± 15.6	200.0 ± 86.3	395.3 ± 147.1	[9]

| 120 minutes | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |[9] |

## Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats using Radiolabeled **D-Psicose** This protocol is based on the methodology described by Tsukamoto et al.[6][9][15]

- Synthesis of <sup>14</sup>C-**D-Psicose**: Radioactive **D-Psicose** is enzymatically synthesized from <sup>14</sup>C-D-Allose.
- Animal Model: Male Wistar rats are used for the study.
- Administration:
  - Oral: A single dose of <sup>14</sup>C-**D-Psicose** (100 mg/kg body weight) dissolved in saline is administered via gavage.

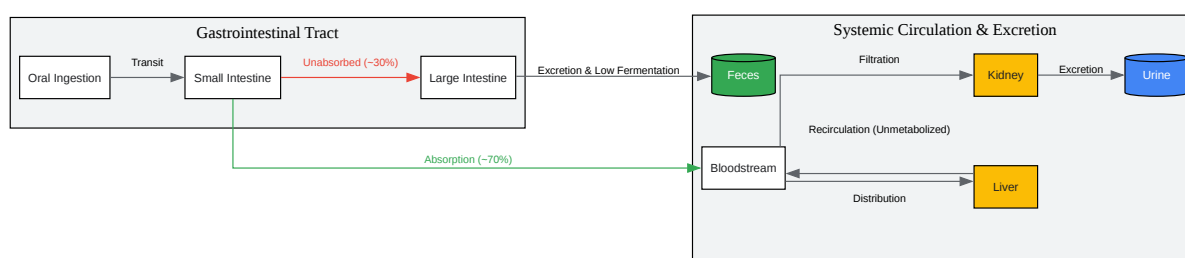
- Intravenous: A single dose of **<sup>14</sup>C-D-Psicose** (100 mg/kg body weight) is injected into the tail vein.
- Sample Collection:
  - Blood: Blood samples are collected at 10, 30, 60, and 120 minutes post-administration.
  - Urine: Urine is collected over specified time intervals (e.g., 0-1h, 1-2h).
  - Organs: At the end of the time course, animals are euthanized, and organs (liver, kidney, brain, spleen, etc.) are harvested.
- Sample Processing:
  - Blood and liquid samples are mixed directly with a scintillation cocktail.
  - Solid tissues are homogenized and solubilized before adding the scintillation cocktail.
- Quantification: The radioactivity in each sample is measured using a liquid scintillation counter to determine the concentration of **D-Psicose** and its distribution.

Protocol 2: Analysis of **D-Psicose** Metabolism in Humans This protocol is based on the methodology described by Iida et al.[\[12\]](#)

- Subjects: Healthy adult volunteers participate in the study.
- Study Design: A randomized, single-blind study design is employed.
- Administration: Subjects ingest a test beverage containing a specific dose of **D-Psicose** (e.g., 0.35 g/kg body weight).
- Metabolic Analysis (Indirect Calorimetry): Carbohydrate energy expenditure (CEE) is measured using a ventilated hood system to assess if **D-Psicose** is metabolized for energy. Measurements are taken before and for 3 hours after ingestion.
- Excretion Analysis:

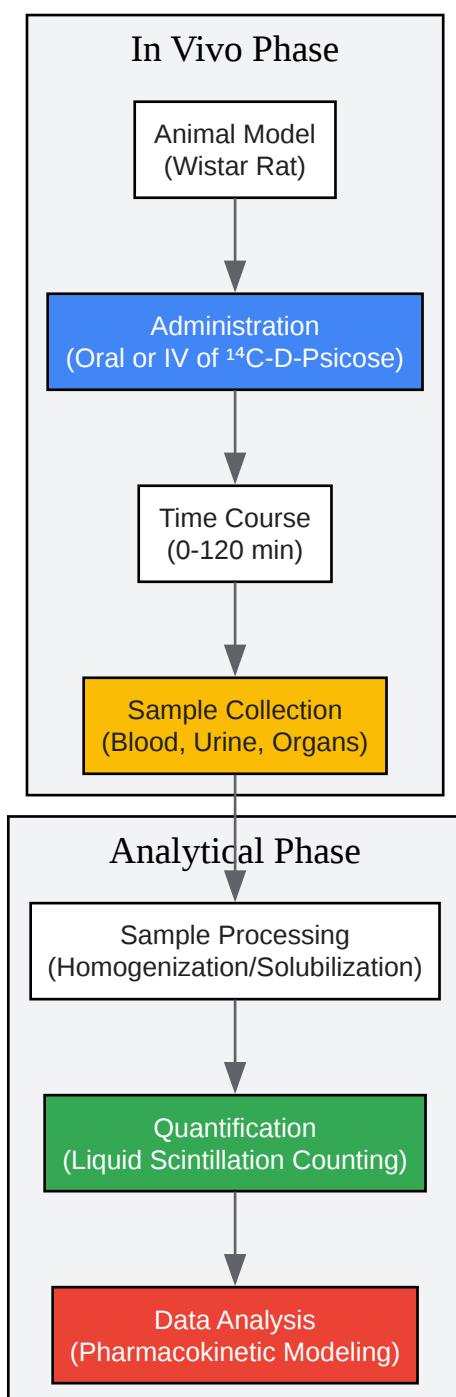
- Urine: Total urine is collected for 48 hours post-ingestion. The concentration of **D-Psicose** is quantified to determine the urinary excretion rate.
- Breath: Breath hydrogen gas concentration is measured at intervals to assess fermentation in the large intestine.
- Analytical Method: **D-Psicose** concentrations in urine are quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis.[19][20]

## Visualizations: Pathways and Workflows



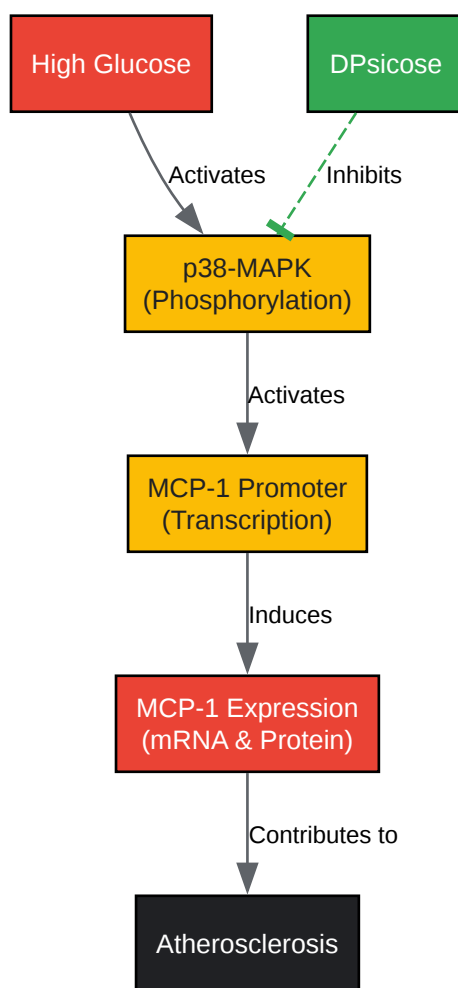
[Click to download full resolution via product page](#)

Caption: Metabolic fate of orally ingested **D-Psicose** in mammals.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical animal pharmacokinetic study.



[Click to download full resolution via product page](#)

Caption: **D-Psicose** inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.[21]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]



- 2. Recent advances on applications and biotechnological production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Psicose - Wikipedia [en.wikipedia.org]
- 6. [PDF] Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose | Semantic Scholar [semanticscholar.org]
- 7. drc.bmj.com [drc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 14. d-Psicose Inhibits Intestinal  $\alpha$ -Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metabolic Fate of D-Psicose in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b196036#metabolic-fate-of-d-psicose-in-mammalian-systems>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)